tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

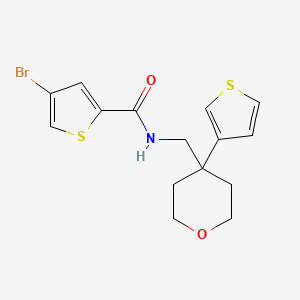

“tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate” is a chemical compound. It is a solid at 20°C . The compound has a molecular formula of C9H17NO5S and a molecular weight of 251.30 .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular formula of C9H17NO5S and a molecular weight of 251.30 . .科学的研究の応用

Metal-Free Aziridination of Olefins

Minakata et al. (2006) discovered that tert-Butyl hypoiodite (t-BuOI) is a potent reagent for synthesizing aziridines from olefins and sulfonamides. This method represents a novel example of metal-free aziridination using readily available sulfonamides as a nitrogen source (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Aza-Payne Rearrangement

Ibuka (1998) explored the aza-Payne rearrangement of N-activated 2-aziridinemethanols. This process yields corresponding epoxy sulfonamides and allows the creation of optically active functionalized 1,2-amino alcohols (Ibuka, 1998).

Synthesis of Enantiopure Azetidine-2-carboxylic Acids

Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These compounds can be used as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Vicinal Sulfonamination of Alkynes

Chen et al. (2016) developed a novel and efficient method for vicinal sulfonamination of alkynes, creating bioactive 3-sulfonylindoles. This method uses sulfinic acids as the sulfonating agent, azidos as the aminating agent, and tert-butyl hydroperoxide (TBHP) as the initiator (Chen, Meng, Han, & Han, 2016).

Kinetic Resolution of Racemic Carboxylic Acids

Ishihara et al. (2008) achieved the kinetic resolution of racemic carboxylic acids via an enantioselective esterification reaction. This process uses tert-butyl alcohol and is facilitated by an L-histidine-derived sulfonamide (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Meyers et al. (2009) described two efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on azetidine and cyclobutane rings (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Anionic Polymerization of tert-Butyl-Carboxylate-Activated Aziridine

Giri et al. (2022) reported on the polymerization of tert-butyl aziridine-1-carboxylate (BocAz), which allows the synthesis of low-molecular-weight poly(BocAz) chains. This method opens possibilities for synthesizing polyimines using carbonyl groups like BOC (Giri, Chang, Mbarushimana, & Rupar, 2022).

Catalytic Aminohydroxylation and Aziridination of Olefins

Gontcharov, Liu, and Sharpless (1999) demonstrated that tert-butylsulfonamide serves as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins (Gontcharov, Liu, & Sharpless, 1999).

特性

IUPAC Name |

tert-butyl 3-tert-butylsulfonylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(14)13-7-9(8-13)18(15,16)12(4,5)6/h9H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBWBVXGYAPVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

![1-methyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2725226.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)

![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)

![2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2725233.png)